2-(1-Hydroxy-2-methylcyclopentyl)acetic acid
Description
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is a cyclopentane-derived carboxylic acid featuring a hydroxyl group and a methyl substituent on the cyclopentyl ring. These compounds often serve as intermediates in pharmaceutical synthesis or as models for probing enzyme interactions .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-3-2-4-8(6,11)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
GGWNZDWTCLMWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Lactonization of 3-Hydroxypropanoic Acid Derivatives
The solvent-free lactonization of 3-hydroxy-2-methylcyclopentylpropanoic acid precursors using iodine as a catalyst represents a scalable route. In this method, iodine (0.1 equiv) interacts with the carboxylic acid group at 80°C for 6 hours, generating hydrogen iodide in situ, which catalyzes dehydration and cyclization. The reaction proceeds via a carbocation intermediate, followed by nucleophilic attack of the oxygen atom to form a lactone (Table 1).
Table 1. Optimization of Lactonization Conditions
| Entry | Iodine (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | 25 | 6 | 0 |
| 2 | 0.1 | 25 (ultrasound) | 6 | 12 |
| 3 | 0.1 | 80 | 6 | 88 |
| 4 | 0.5 | 80 | 6 | 66 |
Optimal conditions (Entry 3) achieve 88% yield, while excess iodine reduces efficiency due to side reactions.
Hydrolysis of Lactone Intermediate
The lactone product undergoes alkaline hydrolysis using potassium hydroxide (2 equiv) in ethanol under reflux for 6–7 hours. Subsequent acidification with 50% sulfuric acid (pH 4–5) liberates 2-(1-hydroxy-2-methylcyclopentyl)acetic acid, which is extracted with ethyl acetate and recrystallized from toluene (63% yield). This step avoids iodinated byproducts observed in solution-phase reactions.
Grignard Reagent-Mediated Cyclopentane Assembly
Formation of Cyclopentyl Grignard Reagent
Chlorocyclopentane reacts with magnesium in anhydrous diethyl ether under nitrogen to generate a cyclopentyl Grignard reagent. A partial initiator dose ensures controlled exothermicity, maintaining reaction temperatures below 10°C during addition. The reagent is then coupled with methyl benzoylformate at 5°C to form a ketone intermediate, which is quenched with 50% sulfuric acid to yield α-cyclopentyl methyl mandelate.
Hydrolysis and Purification
The mandelate ester is hydrolyzed with potassium hydroxide (1.3 equiv) in ethanol, followed by acid work-up and recrystallization to isolate the racemic carboxylic acid. Esterification of the acid with methanol and sulfuric acid (15 hours reflux) achieves 53% yield, though this step is omitted for target compound synthesis.
Hypervalent Iodine-Mediated Hydroxylation
Oxidation of Cyclopentene Derivatives
Reacting 2-methylcyclopentene acetic acid ester with iodobenzene diacetate (PhI(OAc)₂, 1 equiv), acetic acid (16.5 equiv), iodine (0.8 equiv), and sodium azide (2.5 equiv) in acetic acid introduces the 1-hydroxy group via electrophilic addition. The reaction proceeds at room temperature for 24 hours, achieving 77% yield with a 5.3:1 diastereomeric ratio (Table 2).
Table 2. Oxidant Screening for Hydroxylation
| Entry | Oxidant | Yield (%) | d.r. |
|---|---|---|---|
| 1 | AcO₂H | 77 | 5.3:1 |
| 2 | H₂O₂ | 0 | – |
| 3 | TBHP | 0 | – |
Peracetic acid (AcO₂H) outperforms hydrogen peroxide and tert-butyl hydroperoxide due to its compatibility with iodine-mediated mechanisms.
Ester Hydrolysis
The hydroxylated ester is saponified using lithium hydroxide (2 equiv) in methanol, followed by acid extraction to yield the target acid. Sodium bicarbonate washes remove residual acetic acid, enhancing purity.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Iodine lactonization | 88 | Moderate | High |
| Grignard synthesis | 63 | Low | Moderate |
| Hypervalent iodine | 77 | High | Low |
The iodine lactonization route offers the highest yield and scalability but limited stereochemical control. Hypervalent iodine methods provide superior diastereoselectivity, albeit with higher reagent costs. Grignard-based approaches are modular but require stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Keto-2-methylcyclopentyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxy-2-methylcyclopentyl)ethanol.
Substitution: Formation of 2-(1-Halo-2-methylcyclopentyl)acetic acid or 2-(1-Amino-2-methylcyclopentyl)acetic acid.
Scientific Research Applications
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and pharmacokinetics.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
This section compares 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid with structurally similar cyclopentyl- and cyclohexyl-based acetic acid derivatives. Key differences in substituents, stereochemistry, and functional groups influence their physical properties, reactivity, and biological roles.
Substituent Effects on Physical Properties
Key Observations :
- Steric and Electronic Effects : The presence of bulky substituents (e.g., octylsulfonamido in compounds 21 and 25) lowers melting points compared to simpler analogs, likely due to reduced crystallinity .
- Hydrogen Bonding : Hydroxyl and carboxyl groups in cyclopentylacetic acids facilitate intermolecular hydrogen bonding, as seen in crystal structures of benzofuran analogs (e.g., O–H⋯O dimers in ) .
Biological Activity
2-(1-Hydroxy-2-methylcyclopentyl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound this compound has a molecular formula of and features a cyclopentane ring, hydroxyl group, and acetic acid moiety. Its structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It may interact with various receptors, potentially affecting signaling pathways related to pain, inflammation, or metabolic regulation.
- Antioxidant Activity : Preliminary studies suggest that derivatives of cyclopentane compounds can exhibit free radical scavenging properties, which may be relevant to oxidative stress-related diseases.
In Vitro Studies
Recent studies have explored the biological activity of related cyclopentane derivatives. For instance:
- Monoamine Oxidase Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. Inhibitors of MAO-A and MAO-B have implications for treating depression and neurodegenerative diseases .
| Compound | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| 2a | MAO-A | 0.342 |
| 2b | MAO-B | 0.028 |
Case Studies
A notable case study examined the effects of cyclopentane derivatives on pain modulation in animal models. The study indicated that these compounds could reduce nociceptive behavior, suggesting potential analgesic properties. The mechanism was hypothesized to involve interaction with opioid receptors or modulation of inflammatory mediators.
Therapeutic Applications
Given its structural characteristics and preliminary findings on biological activity, this compound holds promise for various therapeutic applications:
- Pain Management : Due to its potential analgesic properties, it may serve as a candidate for developing new pain relief medications.
- Neuroprotection : Its ability to inhibit MAO enzymes could position it as a therapeutic agent in neurodegenerative diseases like Parkinson's or Alzheimer's.
- Anti-inflammatory Effects : If proven effective in modulating inflammatory pathways, it could contribute to treatments for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Hydroxy-2-methylcyclopentyl)acetic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization and stereoselective hydroxylation. Key steps include:
- Cyclopropane or cyclopentane precursor modification : Use of ester-protected intermediates (e.g., methyl esters) to stabilize reactive groups during ring closure .
- Hydroxylation strategies : Enzymatic or chemical methods to introduce the hydroxyl group while preserving stereochemistry, monitored via chiral HPLC or polarimetry .
- Acetic acid side-chain incorporation : Carbodiimide-mediated coupling or nucleophilic substitution under anhydrous conditions to avoid racemization .
- Critical Factors : Temperature control (<0°C for acid-sensitive intermediates) and inert atmospheres (N₂/Ar) minimize side reactions.
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in structurally related cyclopentyl acetic acid derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and hydroxyl groups on the cyclopentane ring). NOESY confirms spatial proximity of substituents .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., dehydroxylated byproducts) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Comparative assay standardization : Use isogenic cell lines and consistent buffer systems (e.g., PBS at pH 7.4) to minimize variability .
- Orthogonal validation : Cross-check binding data using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm affinity measurements .
- Batch analysis : Test compound purity across studies via HPLC-UV to rule out degradation artifacts .
Q. What methodologies are recommended for investigating the stereochemical configuration and conformational stability of this compound in solution?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to separate enantiomers .
- Variable-temperature NMR : Monitor diastereotopic proton splitting patterns to assess conformational flexibility (e.g., cyclopentyl ring puckering) .
- Density functional theory (DFT) : Compare computed and experimental NMR chemical shifts to validate stereochemical assignments .
Q. How should binding affinity assays be designed to evaluate the interaction between this compound and potential enzyme targets?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to identify competitive/non-competitive inhibition .
- Fluorescence quenching : Monitor tryptophan residue fluorescence in target enzymes (e.g., cyclooxygenase isoforms) to quantify ligand-induced conformational changes .
- Mutagenesis studies : Compare binding affinities in wild-type vs. mutant enzymes (e.g., S530A in COX-1) to pinpoint critical residues .
Q. What strategies can mitigate synthetic challenges related to the cyclopentyl moiety's hydroxyl group during derivatization reactions?
- Methodological Answer :
- Protecting groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers during nucleophilic substitutions .
- Low-temperature reactions : Conduct acylations at −20°C to prevent β-elimination of the hydroxyl group .
- Catalytic hydrogenation : Remove benzyl or allyl protecting groups selectively without reducing the cyclopentane ring .
Q. How does the compound's stability under varying pH and temperature conditions impact experimental reproducibility, and what analytical controls are essential?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 24 hours, followed by LC-MS analysis to identify degradation pathways .
- Lyophilization : Store purified compound at −80°C under vacuum to prevent hydrolysis of the acetic acid moiety .
- In-process controls : Include internal standards (e.g., deuterated analogs) in stability assays to normalize recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
